molecular formula C19H14F4O3S2 B114219 (4-Fluorophenyl)diphenylsulfonium triflate CAS No. 154093-57-9

(4-Fluorophenyl)diphenylsulfonium triflate

Cat. No. B114219
CAS RN: 154093-57-9
M. Wt: 430.4 g/mol
InChI Key: SGYQZOQILXLBIB-UHFFFAOYSA-M
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Description

(4-Fluorophenyl)diphenylsulfonium triflate, also known as 4-Fluorophenyl diphenylsulfonium trifluoromethanesulfonate, is a compound with the empirical formula C19H14F4O3S2 . It has a molecular weight of 430.44 . This compound is used as a cationic photoinitiator and a photoacid generator .


Molecular Structure Analysis

The InChI string for (4-Fluorophenyl)diphenylsulfonium triflate is InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 . The canonical SMILES string is C1=CC=C(C=C1)S+C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-] .


Physical And Chemical Properties Analysis

The melting point of (4-Fluorophenyl)diphenylsulfonium triflate is 117-120 °C (lit.) . It has a molecular weight of 430.4 g/mol . The compound has 0 hydrogen bond donor count, 7 hydrogen bond acceptor count, and 3 rotatable bond count .

Scientific Research Applications

Cationic Photoinitiator

(4-Fluorophenyl)diphenylsulfonium triflate: is widely used as a cationic photoinitiator . In this application, it initiates the polymerization of monomers upon exposure to light. This is particularly useful in the manufacturing of coatings, printing inks, and photoresists for electronics. The compound’s ability to generate strong acids upon irradiation makes it an excellent choice for initiating polymerization in conditions where free radical photoinitiators may fail.

Photoacid Generator

Another significant application of this compound is as a photoacid generator (PAG) . PAGs are compounds that produce a strong acid when exposed to light, which is a crucial step in the photolithography process used in semiconductor manufacturing. The generated acid can catalyze a variety of reactions, including the deprotection of chemically amplified resists, which is a key step in the patterning process of microfabrication.

Advanced Electronics Manufacturing

In advanced electronics, (4-Fluorophenyl)diphenylsulfonium triflate is used in the development of sophisticated circuitry . Its role as a PAG is crucial in defining ultra-fine patterns necessary for the production of high-density electronic components. This allows for the creation of smaller, more efficient, and powerful electronic devices.

Microfluidic Device Fabrication

This compound is instrumental in the fabrication of microfluidic devices . These devices require precise channel patterns that can be achieved through photolithographic processes utilizing (4-Fluorophenyl)diphenylsulfonium triflate as a PAG. Microfluidic devices have applications in various fields, including medical diagnostics and chemical analysis.

Optical Data Storage

In the field of optical data storage , (4-Fluorophenyl)diphenylsulfonium triflate’s ability to change the properties of materials upon light exposure can be utilized to store data at a high density . This application takes advantage of its photoreactive nature to create lasting and retrievable data imprints.

Chemical Sensing

Lastly, the compound has potential applications in chemical sensing . By incorporating it into sensor materials, it can act as a trigger for a detectable change in response to specific stimuli, such as the presence of certain chemicals or changes in environmental conditions.

Safety And Hazards

(4-Fluorophenyl)diphenylsulfonium triflate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements for this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

(4-fluorophenyl)-diphenylsulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYQZOQILXLBIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584134
Record name (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)diphenylsulfonium triflate

CAS RN

154093-57-9
Record name (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Fluorophenyl)diphenylsulfonium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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